1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate
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Description
1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a useful research compound. Its molecular formula is C20H23N5O7 and its molecular weight is 445.432. The purity is usually 95%.
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Biological Activity
The compound 1-(2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione oxalate is a complex organic molecule that combines several pharmacologically relevant moieties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole moiety known for its diverse pharmacological effects, a piperazine ring that enhances membrane permeability, and a pyrrolidine structure that contributes to its biological activity. The molecular formula is C20H24N4O3, with a molecular weight of approximately 372.43 g/mol.
Property | Value |
---|---|
Molecular Formula | C20H24N4O3 |
Molecular Weight | 372.43 g/mol |
Structure | Benzimidazole derivative |
Solubility | Soluble in DMSO |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzimidazole moiety has been shown to bind to DNA and proteins, potentially disrupting their function. The piperazine component enhances the compound's ability to penetrate cell membranes, while the dimethylamino group increases solubility and bioavailability, making it more effective in biological systems .
Biological Activity
Recent studies have highlighted the compound's potential as an antitumor agent , particularly through its inhibitory effects on Indolamine 2,3-dioxygenase-1 (IDO1) , an enzyme implicated in cancer immune evasion. For instance, benzimidazole analogues have demonstrated potent antitumor activity at low nanomolar concentrations in various cancer cell lines .
Case Studies
- Antitumor Activity : In a study by Zhang et al. (2021), benzimidazole derivatives were tested for their ability to inhibit IDO1 in cancer cell lines, showing significant efficacy at low doses .
- Immune Modulation : A PhD thesis from the Groningen Research Institute of Pharmacy outlined experiments where compounds similar to our target demonstrated the ability to enhance immune responses in mouse splenocytes when interacting with PD-1/PD-L1 pathways .
- In Vivo Studies : Another investigation focused on the pharmacokinetics and tumor-targeting capabilities of benzimidazole derivatives, revealing promising results regarding their stability and potency .
Comparative Analysis
To further understand the biological implications of this compound, it is essential to compare it with other benzimidazole derivatives known for their biological activities.
Compound Name | Activity Type | IC50 Value (µM) |
---|---|---|
6-fluoro-4-(4-((R)-1-(5-fluoro-1H-benzo[d]imidazol-2-yl)cyclohexyl)quinoline) | IDO1 Inhibitor | 0.003 |
4-(4-(dimethylamino)phenyl)methanone oxalate | Antitumor | TBD |
3-benzodisoxazol-3-yl derivatives | Anticonvulsant | TBD |
Properties
IUPAC Name |
1-[2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3.C2H2O4/c24-16-5-6-17(25)23(16)12-18(26)22-9-7-21(8-10-22)11-15-19-13-3-1-2-4-14(13)20-15;3-1(4)2(5)6/h1-4H,5-12H2,(H,19,20);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZUCGAWBKAIRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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